4-Ethylmorpholine-2-carboxylic acid
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Overview
Description
4-Ethylmorpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H13NO3 It is a derivative of morpholine, featuring an ethyl group at the fourth position and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylmorpholine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of morpholine with ethyl bromide to introduce the ethyl group at the fourth position. This is followed by carboxylation at the second position using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Ethylmorpholine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are conducted under high temperature and pressure
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various alkyl or aryl derivatives
Scientific Research Applications
4-Ethylmorpholine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-ethylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the ethyl and carboxylic acid groups.
4-Methylmorpholine-2-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
2-Ethylmorpholine-4-carboxylic acid: Similar structure with the carboxylic acid group at the fourth position
Uniqueness
4-Ethylmorpholine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-ethylmorpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-2-8-3-4-11-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
ZWKAACPJQCCKND-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)C(=O)O |
Origin of Product |
United States |
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